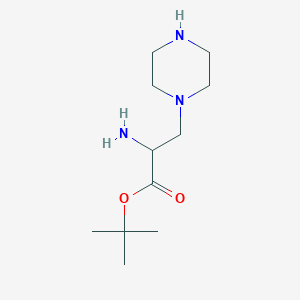![molecular formula C8H7ClN4O B12446233 (6-Chlorobenzo[d]oxazol-2-yl)guanidine CAS No. 98554-01-9](/img/structure/B12446233.png)
(6-Chlorobenzo[d]oxazol-2-yl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Chlorobenzo[d]oxazol-2-yl)guanidine is a chemical compound with the molecular formula C8H6ClN3O It is known for its unique structure, which includes a chlorinated benzoxazole ring fused with a guanidine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chlorobenzo[d]oxazol-2-yl)guanidine typically involves the reaction of 6-chlorobenzo[d]oxazole with guanidine under specific conditions. The process may include:
Starting Materials: 6-chlorobenzo[d]oxazole and guanidine.
Reaction Conditions: The reaction is often carried out in a solvent such as ethanol or methanol, with heating to facilitate the reaction.
Catalysts: In some cases, catalysts like acids or bases may be used to enhance the reaction rate.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(6-Chlorobenzo[d]oxazol-2-yl)guanidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoxazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
(6-Chlorobenzo[d]oxazol-2-yl)guanidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (6-Chlorobenzo[d]oxazol-2-yl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, while the benzoxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Bromobenzo[d]oxazol-2-yl)guanidine: Similar structure with a bromine atom instead of chlorine.
(6-Fluorobenzo[d]oxazol-2-yl)guanidine: Similar structure with a fluorine atom instead of chlorine.
(6-Methylbenzo[d]oxazol-2-yl)guanidine: Similar structure with a methyl group instead of chlorine.
Uniqueness
(6-Chlorobenzo[d]oxazol-2-yl)guanidine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions. The specific electronic and steric effects of the chlorine atom can lead to distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
98554-01-9 |
|---|---|
Formule moléculaire |
C8H7ClN4O |
Poids moléculaire |
210.62 g/mol |
Nom IUPAC |
2-(6-chloro-1,3-benzoxazol-2-yl)guanidine |
InChI |
InChI=1S/C8H7ClN4O/c9-4-1-2-5-6(3-4)14-8(12-5)13-7(10)11/h1-3H,(H4,10,11,12,13) |
Clé InChI |
JKWBBBHWLUOBPY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)OC(=N2)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


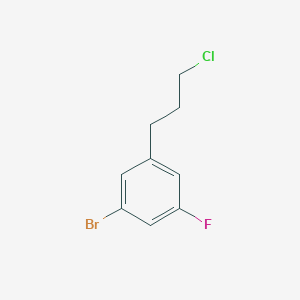
![tert-butyl N-[(E)-hexylideneamino]carbamate](/img/structure/B12446159.png)
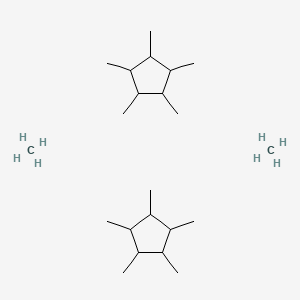
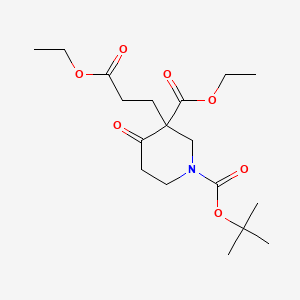
![2,4-bis(trifluoromethyl)-9H-pyrido[2,3-b]indole](/img/structure/B12446179.png)
![N-{3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide](/img/structure/B12446194.png)
![2-[(Phenylcarbamothioyl)amino]benzamide](/img/structure/B12446207.png)
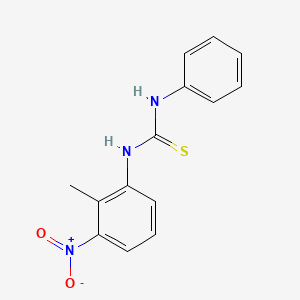
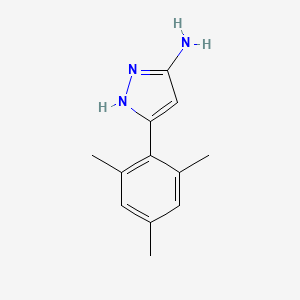
![N-{[4-(acetylamino)phenyl]carbamothioyl}-3,5-dimethoxybenzamide](/img/structure/B12446214.png)
![2-Iodo-N-(4-{9-[4-(2-iodobenzamido)phenyl]fluoren-9-YL}phenyl)benzamide](/img/structure/B12446221.png)
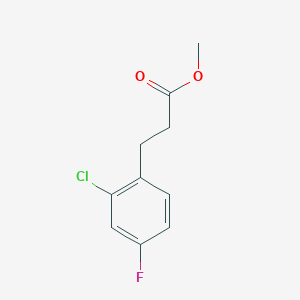
![10-acetyl-11-(anthracen-9-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12446229.png)
